(1-methyl-1H-pyrazol-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "(1-methyl-1H-pyrazol-4-yl)methanol," often involves multistep reactions with specific reagents to introduce or modify functional groups. A common approach includes reactions with aldehydes, ketones, and hydrazines to form the pyrazole core. Advanced techniques such as Dimroth rearrangement have been utilized to optimize these syntheses (Cao, Quan, & Dong, 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in determining the molecular structure of pyrazole derivatives. These techniques have elucidated the crystal structures, confirming configurations, and functional group orientations of related compounds (Cao, Dong, Shen, & Dong, 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for further functionalization of the molecule. Their reactivity can be tailored by substituents on the pyrazole ring, influencing their application in synthetic chemistry and material science (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including "(1-methyl-1H-pyrazol-4-yl)methanol," such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies have shown variations in these properties based on the nature and position of substituents on the pyrazole core (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the applications of pyrazole derivatives in catalysis, pharmaceuticals, and agrochemicals. Their electronic structure and functional groups play a vital role in these properties (Halim & Ibrahim, 2022).
Scientific Research Applications
Organic Synthesis and Crystallography : The reaction involving 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one and methyldithiocarbazate in methanol results in the formation of unique crystalline structures. This demonstrates its utility in synthesizing complex chemical structures and studying their crystallography (Liu et al., 2005).
Complex Formation : Synthesis of 4-(3-(pyridine-2-yl) 1H-pyrazole-1-ylmethyl benzonitrile in methanol led to the formation of mononuclear complexes of [(6-arene)Ru(-Cl)Cl]2, indicating its role in the formation of metal complexes (Sairem et al., 2012).
Cytotoxicity Studies : Novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, which can be derived from similar compounds, show significant cytotoxicity in human leukocytes, indicating their potential in biomedical research (Bonacorso et al., 2016).
Electrooxidation Studies : The electrooxidation of 1-methylpyrazole in a methanol-containing solution has been studied, leading to the production of various oxidation products. This showcases its use in electrochemical applications (Yoshida et al., 1995).
Methanolysis and Catalysis : Methanol has been utilized as a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating the compound's role in green chemistry and catalysis (Sarki et al., 2021).
Antimicrobial and Anticancer Properties : Certain derivatives have shown potential antimicrobial and anticancer properties, highlighting their importance in pharmaceutical research (Hafez et al., 2016).
Safety And Hazards
Future Directions
The future directions for “(1-methyl-1H-pyrazol-4-yl)methanol” and similar pyrazole derivatives could involve further exploration of their potential pharmacological activities . Given their diverse range of biological activities, these compounds could be valuable in the development of new therapeutic agents .
properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXREDPBMQKKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474803 | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
112029-98-8 | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.